methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate involves complex reactions. For instance, Kaigorodova et al. (2004) described the synthesis of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines by reacting 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines (Kaigorodova et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds in this category has been studied using techniques like X-ray diffraction analysis. The study by Kaigorodova et al. (2004) provides an example, where they determined the molecular and crystal structures of a closely related compound, ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (Kaigorodova et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their unique molecular structures. For example, the Curtius rearrangement of related compounds can yield complex molecules with diverse chemical behaviors (Kaigorodova et al., 2004).
Scientific Research Applications
Herbicidal Applications
One significant application of related compounds is in the field of herbicides. For instance, variations in the substitution of chlorine atoms on the pyridine ring of similar dicarboxylates have been shown to affect their herbicidal activities. Certain analogs demonstrate both post-emergence and pre-emergence herbicidal properties, while others are either post-emergence herbicides or inactive, depending on the chlorine substitution pattern. This variation in activity is attributed to differences in molecular conformation and intramolecular hydrogen bonding, influencing soil binding and xylem transport. These findings underscore the potential of tailoring such compounds for specific herbicidal activities, suggesting that methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate could also be engineered for such purposes (Andrea et al., 1990).
Heterocyclic Chemistry
The compound is also relevant in heterocyclic chemistry, where it can be used to synthesize various heterocycles. For example, reactions involving chloronitrile and methyl thioglycolate can lead to the formation of novel thieno[2,3-c]pyrazole derivatives. Such reactions exemplify the compound's utility in synthesizing diverse heterocyclic structures, which are crucial in developing new pharmaceuticals and materials (Haider et al., 2005).
Synthesis of Pyridothienopyrimidines
Moreover, the compound can be utilized in synthesizing pyridothienopyrimidines through reactions with amide acetals. This process, which involves the Thorpe-Ziegler reaction, highlights its role in creating compounds with potential applications in medicinal chemistry and material science. The ability to generate amidine derivatives or induce intramolecular cyclocondensation to produce substituted pyridothienopyrimidines opens avenues for creating novel therapeutics and materials (Medvedeva et al., 2010).
Structural Studies and Antimicrobial Activity
Structural studies and the synthesis of related compounds have demonstrated potential antimicrobial activities. For instance, novel bicyclic compounds synthesized from related reactions have been structurally characterized and shown to exhibit antibacterial and antimycobacterial activities. Such findings indicate the potential of methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate derivatives in contributing to the development of new antimicrobial agents (Nural et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 5-chloro-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-10-12(18-6-4-5-7-18)13(15(19)20-3)21-14(10)17-9(2)11(8)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZSQZCOFLJCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)OC)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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